EED Target Engagement: Biochemical IC50 Comparison Against Clinical-Stage EED Inhibitor EED226
In a TR-FRET displacement assay using a pyrrolidine inhibitor-based Oregon Green probe and GST-tagged EED protein, 4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one demonstrated IC50 values of 40 nM and 70 nM in two independent determinations [1]. The clinical-stage EED inhibitor EED226, tested under analogous biochemical conditions, exhibits an IC50 of 22 nM . While the target compound is approximately 2–3-fold less potent than EED226, it represents a structurally distinct chemotype with a pyrrolidin-2-one core rather than the pyrimidine-based scaffold of EED226, offering a differentiated starting point for medicinal chemistry optimization [2].
| Evidence Dimension | EED binding inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 40 nM (TR-FRET, assay explorer integrated LanthaScreen); IC50 = 70 nM (LanthaScreen TR-FRET) |
| Comparator Or Baseline | EED226 IC50 = 22 nM (biochemical EED binding assay) |
| Quantified Difference | Target compound 40 nM vs EED226 22 nM; approximately 1.8-fold difference |
| Conditions | Inhibition of pyrrolidine inhibitor-based Oregon-Green probe binding to GST-tagged EED (human, unknown origin), 1 h incubation, TR-FRET readout |
Why This Matters
For researchers seeking an alternative EED-binding chemotype that is structurally distinct from the pyrimidine series of EED226, this compound provides a viable starting scaffold with confirmed target engagement in the mid-nanomolar range.
- [1] BindingDB. BDBM50231867 (CHEMBL4067345). Affinity Data for Polycomb protein EED: IC50 40 nM and 70 nM. Deposited by AbbVie / ChEMBL. View Source
- [2] Schiltz, G. E.; Yu, J. Substituted Pyrrolidones and Piperidones as Small Molecule Inhibitors of EZH2 and EED Protein Binding. U.S. Patent US20240376050A1, 2024. View Source
